![molecular formula C15H18N2O3S2 B5534734 N-isopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B5534734.png)
N-isopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of N-isopropylated compounds, including those similar to N-isopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide, often involves N-isopropylation of specific substrates with various reagents. A study by Yamamoto et al. (1998) demonstrated a practical synthesis approach using potassium fluoride-alumina catalyzed N-alkylation, which offers significant selectivity and yield advantages (Yamamoto et al., 1998).
Molecular Structure Analysis
Structural analysis of related compounds, such as those synthesized through the interaction of different amides with chlorosulfonic acid, has been performed using X-ray single crystal diffraction. This method allows for the detailed characterization of molecular structure, including steric hindrance and hydrogen bonding patterns, which are critical for understanding the compound's properties and reactivity (Rublova et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving N-isopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide and its analogs typically include acylations, alkylation, and reactions under acidic or basic conditions. For instance, an acid-catalyzed O, N-acyl migration has been explored as a step in synthesizing complex N-isopropylated compounds, demonstrating the compound's versatility in synthetic chemistry (Yamamoto et al., 1999).
Physical Properties Analysis
The physical properties of compounds like N-isopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide, including solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on similar compounds provide insights into their amorphous or crystalline nature, solubility in different solvents, and thermal stability, which are essential for determining their practical utility (Saxena et al., 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo certain chemical transformations, define the utility of N-isopropyl-4-[methyl(2-thienylsulfonyl)amino]benzamide in synthesis and other applications. For example, the reactivity of sulfonamide groups in related compounds has been explored for potential prodrug forms, highlighting the versatility and potential applications of these compounds in medicinal chemistry (Larsen et al., 1988).
properties
IUPAC Name |
4-[methyl(thiophen-2-ylsulfonyl)amino]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11(2)16-15(18)12-6-8-13(9-7-12)17(3)22(19,20)14-5-4-10-21-14/h4-11H,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUVUFYLLFEZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(thiophen-2-ylsulfonyl)amino]-N-(propan-2-yl)benzamide |
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